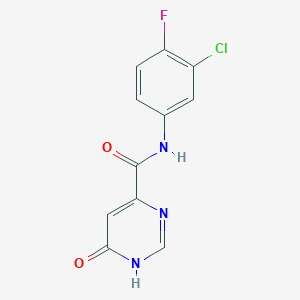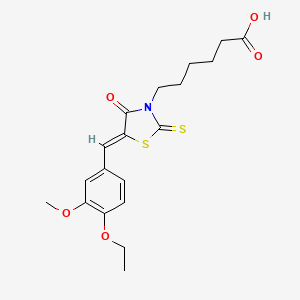
(Z)-6-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-6-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques, including NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been a significant area of research. For instance, Pansare Dattatraya and Shinde Devanand (2015) synthesized a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol- 2-yl)amino) acid and its derivatives, demonstrating good to moderate antimicrobial activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin (Pansare Dattatraya & Shinde Devanand, 2015). Similarly, Krátký, Vinšová, and Stolaříková (2017) evaluated rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives for their potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, revealing activity primarily against mycobacteria and Gram-positive bacteria (Krátký, Vinšová, & Stolaříková, 2017).
Structural Studies and Synthesis
Research has also delved into the structural aspects and synthesis processes involving thiazolidinone derivatives. Delgado et al. (2005) explored the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, revealing hydrogen-bonded dimers, chains of rings, and sheets, showcasing the compound's potential in designing complex molecular architectures (Delgado et al., 2005).
Anticancer and Antioxidant Evaluation
The potential anticancer and antioxidant activities of thiazolidinone derivatives have been investigated, indicating their utility in medical research. For example, Havrylyuk et al. (2010) conducted antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, identifying compounds with significant activity against various cancer cell lines (Havrylyuk et al., 2010). This suggests the potential of these compounds in developing new anticancer drugs.
Synthesis of Photovoltaic Compounds
In the quest for efficient photovoltaic compounds, Khan et al. (2019) designed triazatruxene-based donor materials with rhodanine-3-acetic acid as acceptor moiety, aiming at greater efficiencies for organic solar cells. Their research underscores the compound's role in advancing solar energy technology (Khan et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-3-25-14-9-8-13(11-15(14)24-2)12-16-18(23)20(19(26)27-16)10-6-4-5-7-17(21)22/h8-9,11-12H,3-7,10H2,1-2H3,(H,21,22)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUAIAQPNUZEBC-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

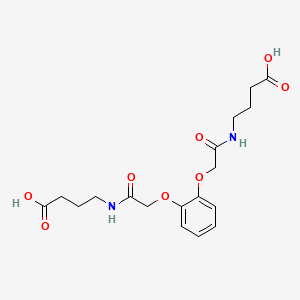

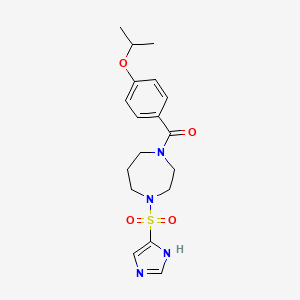
![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)


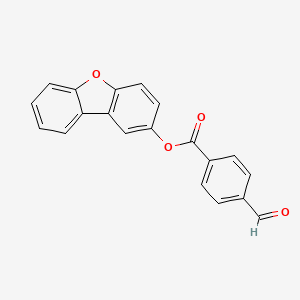

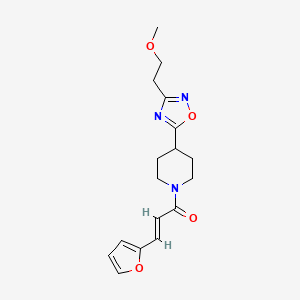
![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)


